Structural Differentiation: Trifunctional Architecture vs. Bifunctional or Monofunctional Comparators
The target compound is the only catalogued molecule that simultaneously contains an anthracen-9-ylmethyl fluorophore, a secondary benzamide linkage, and a para-diphenylphosphino group within a single small-molecule scaffold (MW 495.5 g/mol) [1]. The nearest structural comparator, 4-(diphenylphosphino)benzamide (CAS 5068-15-5, MW 305.31), lacks the anthracene module and therefore cannot provide intrinsic fluorescence or participate in π-stacking interactions . Conversely, the lead biological analog C16 (CAS 2923208-52-8, MW 554.52) contains a bromoaryl substituent but no phosphine, precluding metal coordination [2]. This trifunctional architecture is quantifiable by the presence of three distinct functional domains (anthracene C14H9, benzamide C7H5NO, and phosphine C12H10P) within a single molecular entity, compared to two domains in the nearest comparators [1].
| Evidence Dimension | Number of distinct functional domains per molecule |
|---|---|
| Target Compound Data | 3 functional domains (anthracene fluorophore + benzamide linker + diphenylphosphino ligand) in a single scaffold, MW 495.5 |
| Comparator Or Baseline | 4-(Diphenylphosphino)benzamide (CAS 5068-15-5): 2 domains (benzamide + phosphine), MW 305.31; C16/ZNF207-IN-1 (CAS 2923208-52-8): 2 domains (anthracene + benzamide), MW 554.52 |
| Quantified Difference | Target compound uniquely integrates 3 functional modules vs. 2 in each comparator; MW difference: +190.19 Da vs. 5068-15-5; -59.02 Da vs. C16 |
| Conditions | Structural comparison based on PubChem-registered chemical structures and vendor catalog data |
Why This Matters
This trifunctionality enables applications that require simultaneous fluorescence tracking, biological target engagement, and metal-mediated catalysis or bioorthogonal reactivity within a single reagent, reducing the need for multi-component systems.
- [1] PubChem Compound Summary CID 11377366. Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)-. SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NCC4=C5C=CC=CC5=CC6=CC=CC=C64. View Source
- [2] GlpBio. ZNF207-IN-1 (compound C16). CAS 2923208-52-8, formula C32H32BrN3O, MW 554.52. Identified as the most potent ZNF207 inhibitor in Zhang et al. J Med Chem 2024. View Source
